5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O3S/c1-11-19-20-16-6-7-17(21-24(11)16)23-9-13(10-23)22(2)28(25,26)15-8-12(18)4-5-14(15)27-3/h4-8,13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILQPXCJKRNKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer. They are known to inhibit human carbonic anhydrase B.
Mode of Action
Benzenesulfonamide derivatives are known to inhibit the enzyme carbonic anhydrase b. This inhibition could potentially lead to the disruption of pH regulation within cells, which can have a significant impact on cellular processes and potentially lead to cell death.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it may impact pathways related to ph regulation and ion transport.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Biological Activity
The compound 5-chloro-2-methoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzenesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chlorine and methoxy groups : These are known to influence the compound's lipophilicity and bioactivity.
- Triazole and pyridazine rings : These heterocyclic structures are often associated with diverse biological activities, including anticancer and antimicrobial properties.
- Azetidine moiety : This four-membered ring can enhance the compound's binding affinity to biological targets.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole rings have been shown to inhibit various cancer cell lines, including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells. The mechanism often involves:
- Tubulin inhibition : Compounds targeting tubulin can disrupt mitotic spindle formation, leading to apoptosis in cancer cells. For example, triazole derivatives have demonstrated IC50 values as low as 0.054 µM against A549 cells, indicating potent activity .
- Cell cycle arrest : These compounds can induce cell cycle arrest at the G2/M phase, promoting apoptotic pathways through caspase activation .
Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antibacterial properties. The presence of the sulfonamide group in the compound suggests potential effectiveness against bacterial infections. Studies have shown that:
- Sulfonamides can exhibit broad-spectrum antibacterial activity by inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this one have displayed:
- Antidiabetic properties : Some studies suggest that sulfonamide derivatives can enhance insulin sensitivity.
- Antiviral effects : Certain triazole-containing compounds have shown promise against viral infections by disrupting viral replication processes .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on Triazole Derivatives :
- Antimicrobial Efficacy :
- Structural Activity Relationship (SAR) :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Methyl groups on the triazolo ring (target compound and QOV) enhance lipophilicity compared to QOY, which may improve membrane permeability .
- Mercapto-containing analogs (IIIa-IIId) exhibit antiviral activity but face stability challenges due to the reactive -SH group, unlike the target compound’s sulfonamide .
Triazolo-Pyridazine/Benzamide Hybrids
Table 2: Pharmacokinetic and Activity Comparisons
Key Observations :
- Fluorinated groups (Example 284) improve metabolic stability and target affinity compared to the target compound’s methoxy group but may increase synthetic complexity .
- Benzamide analogs () lack the sulfonamide moiety, reducing hydrogen-bonding capacity and solubility, which may limit bioavailability relative to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
